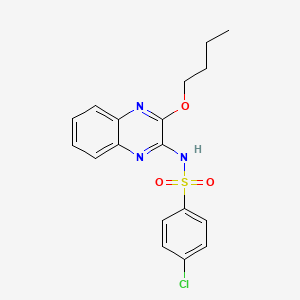![molecular formula C14H20ClNOS B5131156 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine, also known as CHEEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine has been studied for its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models.
Mécanisme D'action
The mechanism of action of 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, specifically the dopamine and glutamate systems. It has been found to increase dopamine release in the nucleus accumbens, a brain region associated with reward and addiction, and to decrease glutamate release in the prefrontal cortex, a brain region associated with decision-making and impulse control.
Biochemical and Physiological Effects:
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine has been found to have several biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain, as well as to reduce drug-seeking behavior in addiction models. Additionally, 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine has been found to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine in lab experiments is its potential therapeutic applications. Additionally, its mechanism of action is not fully understood, providing an opportunity for further research. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
For research on 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine include further exploration of its mechanism of action and potential therapeutic applications. Additionally, research on the safety and efficacy of 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine in humans is needed before it can be considered for clinical use. Finally, research on the potential use of 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine in combination with other drugs or therapies should be explored.
Méthodes De Synthèse
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine can be synthesized through a multi-step reaction process involving the reaction of 4-chlorobenzenethiol with 2-(2-bromoethoxy)ethylamine, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification and isolation steps.
Propriétés
IUPAC Name |
1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNOS/c15-13-3-5-14(6-4-13)18-12-11-17-10-9-16-7-1-2-8-16/h3-6H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLINCFMCOPLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7005108 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-N'-(2-furylmethyl)urea](/img/structure/B5131075.png)
![N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5131082.png)

![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5131092.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5131099.png)
![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)
![5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5131128.png)
![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![2,2,4-trimethyl-1-{[(1-methyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5131135.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131150.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5131163.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)